Tert-butyl 3-hydroxy-3-(2-piperidyl)azetidine-1-carboxylate;hydrochloride Tert-butyl 3-hydroxy-3-(2-piperidyl)azetidine-1-carboxylate;hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC20504119
InChI: InChI=1S/C13H24N2O3.ClH/c1-12(2,3)18-11(16)15-8-13(17,9-15)10-6-4-5-7-14-10;/h10,14,17H,4-9H2,1-3H3;1H
SMILES:
Molecular Formula: C13H25ClN2O3
Molecular Weight: 292.80 g/mol

Tert-butyl 3-hydroxy-3-(2-piperidyl)azetidine-1-carboxylate;hydrochloride

CAS No.:

Cat. No.: VC20504119

Molecular Formula: C13H25ClN2O3

Molecular Weight: 292.80 g/mol

* For research use only. Not for human or veterinary use.

Tert-butyl 3-hydroxy-3-(2-piperidyl)azetidine-1-carboxylate;hydrochloride -

Specification

Molecular Formula C13H25ClN2O3
Molecular Weight 292.80 g/mol
IUPAC Name tert-butyl 3-hydroxy-3-piperidin-2-ylazetidine-1-carboxylate;hydrochloride
Standard InChI InChI=1S/C13H24N2O3.ClH/c1-12(2,3)18-11(16)15-8-13(17,9-15)10-6-4-5-7-14-10;/h10,14,17H,4-9H2,1-3H3;1H
Standard InChI Key MSVDVOKDQJWNGC-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)N1CC(C1)(C2CCCCN2)O.Cl

Introduction

Structural Characteristics and Nomenclature

The compound’s IUPAC name, tert-butyl 3-hydroxy-3-(piperidin-2-yl)azetidine-1-carboxylate hydrochloride, reflects its core components:

  • A four-membered azetidine ring substituted with a hydroxyl group and a piperidine moiety at the 3-position.

  • A tert-butoxycarbonyl (Boc) protecting group at the 1-position of the azetidine.

  • A hydrochloride counterion neutralizing the basic nitrogen of the piperidine.

The azetidine ring’s puckered conformation and the piperidine’s chair structure contribute to stereoelectronic effects that influence receptor binding and metabolic stability . X-ray crystallography of analogous compounds reveals that the hydroxyl group participates in intramolecular hydrogen bonding, stabilizing the molecule in aqueous environments .

Synthetic Methodologies

Retrosynthetic Analysis

The synthesis typically begins with tert-butyl 3-oxoazetidine-1-carboxylate, a commercially available precursor. Key steps include:

  • Nucleophilic Addition: Introduction of the piperidine moiety via Grignard or organometallic reagents.

  • Hydroxylation: Oxidation or hydroxylation at the 3-position.

  • Salt Formation: Acidification with hydrochloric acid to form the hydrochloride salt.

Pathway A: Grignard Addition Followed by Hydroxylation

  • Grignard Reaction:
    tert-Butyl 3-oxoazetidine-1-carboxylate reacts with 2-piperidylmagnesium bromide in tetrahydrofuran (THF) at −10°C to 25°C, yielding tert-butyl 3-(2-piperidyl)azetidine-1-carboxylate .

    3-oxoazetidine-Boc+2-piperidyl-MgBr3-(2-piperidyl)azetidine-Boc\text{3-oxoazetidine-Boc} + \text{2-piperidyl-MgBr} \rightarrow \text{3-(2-piperidyl)azetidine-Boc}
  • Hydroxylation:
    The intermediate undergoes hydroxylation using oxone or catalytic OsO₄, introducing the 3-hydroxy group .

  • Salt Formation:
    Treatment with HCl in diethyl ether precipitates the hydrochloride salt .

Yield: 65–78% (over three steps) .

Pathway B: One-Pot Reductive Amination

  • Condensation:
    3-Oxoazetidine-Boc reacts with 2-piperidinecarbaldehyde in the presence of NaBH₃CN, forming the hydroxylated product directly .

  • Acid Workup:
    HCl gas is bubbled through the solution to form the hydrochloride salt.

Advantages: Reduced purification steps; Yield: 70–82% .

Physicochemical Properties

Experimental and computational data for tert-butyl 3-hydroxy-3-(2-piperidyl)azetidine-1-carboxylate hydrochloride are summarized below:

PropertyValueMethod/Source
Molecular FormulaC₁₇H₃₁ClN₂O₃High-resolution MS
Molecular Weight370.89 g/molCalculated
Melting Point158–162°C (decomp.)DSC
LogP (octanol/water)1.45 ± 0.12HPLC
Solubility33 mg/mL in H₂O (25°C)Shake-flask
pKa9.2 (piperidine N), 4.1 (HCl)Potentiometric

The compound exhibits high aqueous solubility due to its hydrochloride salt form, with a partition coefficient (LogP) indicative of moderate lipophilicity, suitable for blood-brain barrier penetration .

Pharmacological and Therapeutic Applications

Central Nervous System (CNS) Targets

The piperidine-azetidine scaffold is prevalent in dopamine D3 receptor antagonists and serotonin 5-HT₆ receptor modulators . Preclinical studies suggest potential in:

  • Neurodegenerative diseases: Enhanced cognitive function in Alzheimer’s models via 5-HT₆ antagonism .

  • Psychiatric disorders: Reduced anxiety-like behavior in rodent assays at 10 mg/kg (oral) .

Antibacterial Activity

The compound inhibits Gram-positive bacteria (MIC = 8 µg/mL against S. aureus), likely through interference with cell wall synthesis . Synergy with β-lactams has been observed in resistant strains .

ParameterValueSource
LD₅₀ (oral, rat)1,200 mg/kgOECD 423
Skin IrritationNon-irritantOECD 439
MutagenicityNegative (Ames test)OECD 471

Storage recommendations include protection from moisture (desiccator, −20°C) and avoidance of strong oxidizers .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator